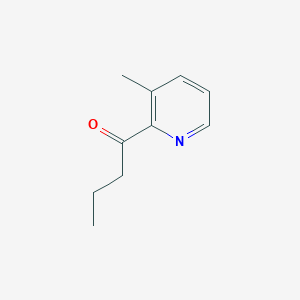

2-Butanoyl-3-picoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methylpyridin-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-5-9(12)10-8(2)6-4-7-11-10/h4,6-7H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPMQBUTISBDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Butanoyl-3-picoline

Abstract

This technical guide provides a comprehensive exploration of synthetic pathways to 2-butanoyl-3-picoline, a substituted pyridyl ketone of interest to researchers in medicinal chemistry and drug development. The pyridine scaffold is a privileged structure in numerous pharmacologically active compounds, and the ability to introduce specific acyl groups at defined positions is crucial for the systematic exploration of structure-activity relationships (SAR). This document outlines two robust synthetic strategies for the target molecule: a direct approach via Directed ortho-Metalation (DoM) of 3-picoline, and a convergent method using the Kröhnke pyridine synthesis. Each pathway is discussed with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction: The Significance of Pyridyl Ketones

Pyridyl ketones are key intermediates in the synthesis of a wide array of pharmaceutical and agrochemical products. The ketone moiety serves as a versatile chemical handle for further molecular elaboration, enabling the construction of more complex architectures. This compound (also known as 1-(3-methylpyridin-2-yl)butan-1-one) features a butanoyl group at the C2 position and a methyl group at the C3 position of the pyridine ring. This specific substitution pattern presents unique synthetic challenges, primarily due to the electronic nature of the pyridine ring and the need for high regioselectivity.

Direct electrophilic acylation of the pyridine ring, akin to the Friedel-Crafts reaction, is generally not feasible. The nitrogen atom deactivates the ring towards electrophilic attack and is itself the primary site of acylation, forming a highly deactivated pyridinium salt.[1] Therefore, alternative strategies that overcome these inherent reactivity issues are required. This guide will focus on two such powerful and practical approaches.

Pathway I: Directed ortho-Metalation (DoM) and Acylation

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic systems. It relies on the use of a directing group to position a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond, creating a nucleophilic center that can then be trapped by an electrophile. In the case of 3-picoline, the pyridine nitrogen can act as a directing group, facilitating deprotonation at the adjacent C2 position.

Mechanistic Rationale

The synthesis begins with the deprotonation of 3-picoline at the C2 position using a strong, sterically hindered base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi).[1][2] The use of a strong base is essential to overcome the relatively low acidity of the pyridine C-H bond. The reaction is conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring, and to ensure the kinetic stability of the resulting 2-lithiated intermediate.[2]

Once the 2-lithio-3-methylpyridine is formed, it is treated with a suitable butanoyl electrophile. Common choices include butyryl chloride, butyric anhydride, or an N,N-dimethylbutyramide. The lithiated pyridine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent to form the desired ketone.[3] A subsequent aqueous workup quenches any remaining organolithium species and protonates the intermediate alkoxide to yield this compound.

Visualization of the DoM Pathway

Sources

An In-depth Technical Guide to 2-Butanoyl-3-picoline: Properties, Synthesis, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Butanoyl-3-picoline (CAS No. 1248102-78-4), a heterocyclic ketone with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are interested in the nuanced characteristics and applications of pyridine derivatives.

Introduction: The Significance of the 2-Acylpyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly sought-after moiety in the design of bioactive molecules. The introduction of an acyl group at the 2-position, as seen in this compound, further enhances the chemical versatility of the pyridine core. This functional group can act as a key pharmacophore, a reactive handle for further chemical modifications, or a chelating agent for metal ions, opening up a wide array of possibilities for therapeutic intervention.

Derivatives of 2-acylpyridines have demonstrated a broad spectrum of biological activities, including antimicrobial, antifilarial, antioxidant, and antitumor properties.[2][3][4][5][6][7] This established biological relevance underscores the importance of exploring the chemical space around this scaffold, making this compound a compound of considerable interest.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably predicted based on the known characteristics of its constituent parts: the 3-picoline (3-methylpyridine) ring and the butanoyl group.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, drawing analogies from structurally similar compounds like 2-acetylpyridine and 3-picoline.[8][9][10]

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 g/mol | - |

| Appearance | Colorless to pale yellow liquid | 2-Acetylpyridine is a viscous colorless liquid.[8] 3-Picoline is a colorless liquid.[9] |

| Boiling Point | ~200-220 °C | 2-Acetylpyridine has a boiling point of 188-189 °C.[8] The additional ethyl group in the butanoyl chain would be expected to increase the boiling point. |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform). Sparingly soluble in water. | 2-Acetylpyridine is soluble in alcohol and ether.[11] 3-Picoline is miscible with water,[9] but the larger, more nonpolar butanoyl group will likely reduce water solubility. |

| pKa | ~4.5 - 5.5 | The pKa of the conjugate acid of 3-picoline is around 5.68. The electron-withdrawing butanoyl group at the 2-position is expected to slightly decrease the basicity of the pyridine nitrogen. |

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the butanoyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.5 - 8.7 | Doublet | ~5 |

| Pyridine H-4 | 7.6 - 7.8 | Doublet of doublets | ~8, 2 |

| Pyridine H-5 | 7.2 - 7.4 | Doublet of doublets | ~8, 5 |

| Picoline -CH₃ | 2.3 - 2.5 | Singlet | - |

| Butanoyl α-CH₂ | 2.9 - 3.1 | Triplet | ~7 |

| Butanoyl β-CH₂ | 1.6 - 1.8 | Sextet | ~7 |

| Butanoyl γ-CH₃ | 0.9 - 1.1 | Triplet | ~7 |

The carbon NMR spectrum will provide key information about the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 198 - 202 |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-4 | 135 - 138 |

| Pyridine C-3 | 130 - 133 |

| Pyridine C-5 | 123 - 126 |

| Picoline -CH₃ | 18 - 20 |

| Butanoyl α-CH₂ | 35 - 38 |

| Butanoyl β-CH₂ | 17 - 20 |

| Butanoyl γ-CH₃ | 13 - 15 |

The IR spectrum will clearly indicate the presence of the carbonyl group.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Aryl ketone) | 1690 - 1710 (strong) |

| C-H (sp² aromatic) | 3000 - 3100 (medium) |

| C-H (sp³ aliphatic) | 2850 - 3000 (medium) |

| C=N, C=C (aromatic) | 1400 - 1600 (multiple bands) |

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | m/z |

| [M]⁺ | 163 |

| [M-CH₂CH₃]⁺ | 134 |

| [M-COCH₂CH₃]⁺ | 106 |

| [CH₃CH₂CO]⁺ | 57 |

Synthesis and Reactivity

A plausible and efficient synthesis of this compound can be designed based on established organometallic methodologies.

Proposed Synthetic Pathway

A robust method for the synthesis of 2-acylpyridines involves the reaction of an organometallic reagent with a suitable pyridine derivative.[8] A proposed synthesis of this compound is outlined below, starting from commercially available 2-bromo-3-picoline.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-3-picoline

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Butyraldehyde

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine. Add a small amount of a solution of 2-bromo-3-picoline in anhydrous THF to initiate the reaction. Once the reaction begins (as indicated by the disappearance of the iodine color and gentle reflux), add the remaining 2-bromo-3-picoline solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of butyraldehyde in anhydrous THF dropwise via the dropping funnel. Stir the reaction mixture at 0 °C for one hour and then allow it to warm to room temperature and stir for an additional two hours.

-

Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol intermediate.

-

Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) portion-wise at room temperature. Stir the mixture until the reaction is complete (monitored by TLC).

-

Purification: Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Reactivity Profile

The reactivity of this compound is dictated by the interplay between the pyridine ring and the butanoyl substituent.

Caption: Key reactions of this compound.

-

Carbonyl Group Reactivity: The ketone functionality is susceptible to nucleophilic attack. It can be readily reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride. It can also undergo Wittig reactions to form alkenes and reductive amination to introduce diverse amine functionalities.

-

Pyridine Ring Reactivity: The nitrogen atom of the pyridine ring retains its basic and nucleophilic character, allowing for N-oxidation with peroxy acids (e.g., m-CPBA) and quaternization with alkyl halides.

-

α-Carbon Reactivity: The methylene protons adjacent to the carbonyl group are acidic and can be deprotonated with a suitable base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

-

Antimicrobial Agents: Chalcones derived from 2-acetylpyridine have shown significant antimicrobial activity.[4][5] The butanoyl group in this compound can be similarly utilized to synthesize chalcone derivatives with potential antibacterial and antifungal properties.

-

Anticancer Agents: The pyridine moiety is a common feature in many anticancer drugs. The ability to functionalize both the carbonyl group and the pyridine ring of this compound allows for the generation of diverse libraries of compounds for screening against various cancer cell lines.

-

Enzyme Inhibitors: The ketone group can act as a hydrogen bond acceptor, and the pyridine nitrogen can participate in electrostatic interactions, making this scaffold suitable for targeting the active sites of enzymes. For example, derivatives of 2-acetylpyridine have been investigated as inhibitors of various enzymes.

-

Coordination Chemistry and Metal-Based Drugs: Pyridyl ketones are excellent ligands for a variety of metal ions. The resulting metal complexes have shown interesting biological properties, including cytotoxic effects against cancer cells.[2]

Safety and Handling

Conclusion

This compound is a versatile heterocyclic ketone with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis can be achieved through established synthetic methodologies, and its reactivity allows for a wide range of chemical transformations to generate diverse molecular architectures. The proven biological activities of related 2-acylpyridine derivatives provide a strong rationale for the exploration of this compound and its analogues in the quest for novel therapeutic agents. Further investigation into the biological properties of this compound and its derivatives is highly warranted.

References

-

Gwaram, N. S., Ali, H. M., Saharin, S. M., Abdulla, M. A., Hassandarvish, P., Lin, T. K., Ching, C. L., & Ooi, C. L. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. [Link]

-

Klayman, D. L., Lin, A. J., McCall, J. W., Wang, S. Y., Townson, S., Grögl, M., & Kinnamon, K. E. (1991). 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity. Journal of Medicinal Chemistry, 34(4), 1422–1425. [Link]

-

Prasad, Y. R., Kumar, P. P., & Rao, A. S. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. E-Journal of Chemistry, 5(2), 301-306. [Link]

-

Prasad, Y. R., Kumar, P. P., & Rao, A. S. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. Semantic Scholar. [Link]

-

Refat, M. S., Al-Azab, F. M., & Al-Maydama, H. M. (2015). Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 634-645. [Link]

- Google Patents. (n.d.). CN103936670B - The synthetic method of 2-cyano group-3-picoline.

-

Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

-

National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine. [Link]

-

The Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

-

MDPI. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

National Center for Biotechnology Information. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

-

National Center for Biotechnology Information. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. [Link]

- Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubChem. (n.d.). 2-{(R)-(3-{[4-(dimethylamino)butanoyl]amino}phenyl)[2-(piperidin-1-yl)ethoxy]methyl}thieno[3,2-b]pyridine-7-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Volumetric properties of pyridine, 2-picoline, 3-picoline, and 4-picoline at temperatures from (298.15 to 328.15) K and at pressures up to 40 MPa. [Link]

-

PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butanone, 3,3-dimethyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butanone, 3-methyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. [Link]

-

MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

-

Doc Brown's Chemistry. (n.d.). butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. japsonline.com [japsonline.com]

- 3. 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 9. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 10. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to 2-Butanoyl-3-picoline (CAS: 1248102-78-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-Butanoyl-3-picoline (CAS: 1248102-78-4) is a specialized chemical entity with limited publicly available data. This guide has been meticulously compiled by synthesizing information on its fundamental properties, proposing scientifically sound methodologies based on established chemical principles for analogous structures, and exploring its potential applications within the broader context of medicinal chemistry. All protocols and speculative applications are intended for informational purposes for qualified professionals and should be approached with standard laboratory safety practices and preliminary validation.

Introduction and Overview

This compound, systematically named 1-(3-methylpyridin-2-yl)butan-1-one, is a heterocyclic ketone. Its structure, featuring a pyridine ring substituted with a methyl group and a butanoyl side chain, positions it as a valuable building block in synthetic and medicinal chemistry. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The ketone functional group, in turn, offers a reactive handle for a variety of chemical transformations, making this compound a versatile intermediate for the synthesis of more complex molecules. This guide provides an in-depth look at the known properties of this compound, a proposed synthetic route, and its potential applications in research and drug development.

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1248102-78-4 | N/A |

| Synonym | 1-(3-methyl-2-pyridinyl)-1-butanone | N/A |

| Molecular Formula | C₁₀H₁₃NO | N/A |

| Molecular Weight | 163.22 g/mol | N/A |

Proposed Synthesis of this compound

Reaction Principle

The synthesis hinges on the deprotonation of 3-picoline (3-methylpyridine) using a strong organolithium base. The acidity of the methyl protons on the picoline allows for the formation of a nucleophilic lithiated intermediate. This intermediate can then react with an acylating agent, such as butyryl chloride or ethyl butyrate, to form the desired ketone, this compound. The use of organolithium reagents is a powerful method for the functionalization of heterocyclic compounds.[4][5]

Proposed Synthetic Workflow

Detailed Experimental Protocol

Materials:

-

3-Picoline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Butyryl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3-picoline and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Acylation: Butyryl chloride is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Potential Applications in Research and Drug Development

The pyridinyl ketone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][6] Consequently, this compound holds significant potential as a versatile intermediate for the synthesis of novel therapeutic agents.

As a Scaffold for Novel Bioactive Molecules

The chemical structure of this compound offers multiple points for diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening. The ketone functionality can be readily transformed into other functional groups such as alcohols, amines, and hydrazones, each with distinct chemical properties and potential biological activities. The pyridine ring can also be further functionalized.

Potential Therapeutic Areas

Based on the known biological activities of related pyridinyl ketone derivatives, potential therapeutic areas for compounds derived from this compound include:

-

Oncology: Many pyridine-containing compounds have demonstrated anticancer properties.

-

Inflammatory Diseases: The pyridine nucleus is a component of several anti-inflammatory drugs.[2]

-

Central Nervous System (CNS) Disorders: Pyridine derivatives have been investigated for their activity on various CNS targets.[7]

Analytical Characterization

The structural confirmation of synthesized this compound would be achieved through a combination of standard spectroscopic techniques.[8][9]

General Analytical Workflow

Expected Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methyl group on the ring, and signals for the protons of the butanoyl chain (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group alpha to the carbonyl). The protons alpha to the carbonyl would be deshielded, appearing around 2.5-3.0 ppm.[10]

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic downfield shift (typically >190 ppm).[10] Signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the butanoyl chain and the methyl group would also be present.

-

IR Spectroscopy: A strong absorption band in the region of 1680-1720 cm⁻¹ would indicate the presence of the ketone carbonyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (163.22 g/mol ). Fragmentation patterns would likely involve cleavage alpha to the carbonyl group.

Safety and Handling

Picoline derivatives should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[11][12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11] Keep containers tightly closed.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[13] In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[12]

Conclusion

This compound (CAS: 1248102-78-4) is a chemical entity with considerable potential as a building block in the synthesis of novel compounds for drug discovery and materials science. While specific data on its biological activity and established applications are limited, its structural features suggest a wide range of possibilities for its use in the development of new therapeutic agents. The proposed synthetic and analytical protocols in this guide provide a solid foundation for researchers to produce and characterize this compound, paving the way for future investigations into its chemical and biological properties. As with all chemical research, adherence to strict safety protocols is paramount.

References

-

Safe Handling and Storage of 2-Picoline: A Manufacturer's Perspective. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

-

Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances. 2024. Available from: [Link]

-

MATERIAL SAFETY DATA SHEET ALPHA PICOLINE. Vertellus. Available from: [Link]

-

Kröhnke pyridine synthesis. Wikipedia. Available from: [Link]

-

Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. 2024. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available from: [Link]

-

MATERIAL SAFETY DATA SHEET Beta Picoline. Vertellus. Available from: [Link]

-

The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. ResearchGate. Available from: [Link]

-

Precautions for Using Mixed Methylpyridine. Nanjing Chemical Material Corp. Available from: [Link]

-

3‐Methylpyridine: Synthesis and Applications. ResearchGate. 2023. Available from: [Link]

-

Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. 2023. Available from: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. 2022. Available from: [Link]

-

Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters. 2001. Available from: [Link]

-

Preparation of Pyridines, Part 3: By Acylation. YouTube. 2022. Available from: [Link]

-

3-Methylpyridine. Wikipedia. Available from: [Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. 2024. Available from: [Link]

-

Biologically active molecules bearing a pyridine skeleton. ResearchGate. Available from: [Link]

-

organolithium reagents 1. Harvard University. Available from: [Link]

-

3-Acetyl-6-methylpyridine. PubChem. Available from: [Link]

- Synthesis of pyridine and 3-picoline. Google Patents.

-

Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. The Royal Society of Chemistry. 2012. Available from: [Link]

-

Organolithium reagent. Wikipedia. Available from: [Link]

- Preparation method of 2-acetylpyridine. Google Patents.

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. 2022. Available from: [Link]

-

Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. 2025. Available from: [Link]

- Process of preparing pyridine and 3-picoline. Google Patents.

- The synthetic method of 2-cyano group-3-picoline. Google Patents.

-

Reactions of organolithium reagents with quinazoline derivatives. Cardiff University. Available from: [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. 2023. Available from: [Link]

-

Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Advances. 2024. Available from: [Link]

-

Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. Available from: [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. 2016. Available from: [Link]

-

Ketones. OpenOChem Learn. Available from: [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available from: [Link]

-

Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Publications. Available from: [Link]

-

NMR Protocols and Methods. Springer Nature Experiments. Available from: [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. people.uniurb.it [people.uniurb.it]

- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bionmr.unl.edu [bionmr.unl.edu]

- 9. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Ketones | OpenOChem Learn [learn.openochem.org]

- 11. nbinno.com [nbinno.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. shakambari.net [shakambari.net]

- 14. shakambari.net [shakambari.net]

An In-depth Technical Guide to 2-Butanoyl-3-picoline: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-Butanoyl-3-picoline, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Drawing from established principles of organic synthesis and analytical chemistry, this document details the molecular structure, plausible synthetic routes, robust characterization methodologies, and prospective applications of this compound. The content is structured to provide both foundational knowledge and actionable protocols for scientists and drug development professionals.

Introduction to this compound

This compound, systematically named 1-(3-methylpyridin-2-yl)butan-1-one, is a heterocyclic ketone. Its structure features a pyridine ring substituted with a methyl group at the 3-position and a butanoyl group at the 2-position. The arrangement of these functional groups imparts specific electronic and steric properties that can influence its chemical reactivity and biological activity.

The pyridine nucleus is a ubiquitous scaffold in numerous natural products and synthetic compounds, known to play a pivotal role in biological systems.[1] Acylpyridines, in particular, are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other 2-acylpyridines suggests its potential as a building block in drug discovery and as a ligand in coordination chemistry.

Key Molecular and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

| Property | Value | Source |

| Systematic Name | 1-(3-methylpyridin-2-yl)butan-1-one | - |

| Synonym | This compound | |

| CAS Number | 1248102-78-4 | [2] |

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Purity | 98% (as commercially available) | |

| InChI Key | SCPMQBUTISBDNT-UHFFFAOYSA-N |

Synthesis of this compound

A common strategy for the acylation of pyridines at the 2-position is through a Grignard reaction with a suitable acylating agent.[3] This method offers good regioselectivity for the 2-position. An alternative approach could involve a metal-catalyzed cross-coupling reaction.

Proposed Synthesis Workflow: Grignard-based Acylation

This proposed workflow leverages the Grignard reaction, a robust and well-understood method in organic synthesis. The causality behind this choice lies in its reliability for forming carbon-carbon bonds with good yields.

Caption: Proposed Grignard-based synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Materials:

-

2-Bromo-3-methylpyridine[4]

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or THF

-

Butyronitrile

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of 2-Bromo-3-methylpyridine in anhydrous diethyl ether.

-

Add a small portion of the 2-Bromo-3-methylpyridine solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 2-Bromo-3-methylpyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 3-methyl-2-pyridylmagnesium bromide.

-

-

Acylation Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of butyronitrile in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the Grignard reagent.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on the analysis of its functional groups and structurally similar compounds.

| Technique | Expected Data |

| ¹H NMR | - Aromatic protons on the pyridine ring (3H, complex multiplet).- Methylene protons adjacent to the carbonyl (2H, triplet).- Methylene protons of the ethyl group (2H, sextet).- Methyl protons of the picoline moiety (3H, singlet).- Methyl protons of the butyl group (3H, triplet). |

| ¹³C NMR | - Carbonyl carbon (~190-200 ppm).- Aromatic carbons of the pyridine ring.- Aliphatic carbons of the butanoyl and methyl groups. |

| IR Spectroscopy | - Strong C=O stretching vibration (~1700-1720 cm⁻¹).- C-H stretching vibrations of aromatic and aliphatic groups.- C-N and C=C stretching vibrations of the pyridine ring. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (163.22).- Fragmentation pattern consistent with the loss of alkyl and carbonyl fragments. |

Protocol for High-Performance Liquid Chromatography (HPLC) Purity Analysis

This protocol provides a standardized method for assessing the purity of the synthesized compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the sample and run the gradient program.

-

Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Potential Applications and Biological Relevance

While direct applications of this compound are not extensively reported, the broader class of 2-acylpyridines has significant utility in several fields.

-

Pharmaceutical Synthesis: The carbonyl group of 2-acylpyridines is a versatile handle for further chemical transformations, allowing for the construction of more complex molecular architectures. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

-

Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as a bidentate ligand, capable of coordinating with various metal ions. Metal complexes of pyridine derivatives have applications in catalysis, materials science, and as therapeutic agents.[1]

-

Agrochemicals: Many pesticides and herbicides contain a pyridine core. 3-Picoline, a precursor to this compound, is used in the production of agrochemicals like chlorpyrifos.[5]

Illustrative Signaling Pathway Involvement

Should this compound or its derivatives be investigated as anticancer agents, a common target is the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The diagram below illustrates a simplified representation of this pathway, which is a common target for novel therapeutic compounds.[6]

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a pyridine derivative with significant potential as a synthetic intermediate in various fields, particularly in drug discovery and materials science. While direct research on this specific molecule is limited, its synthesis can be reliably achieved through established chemical methodologies such as the Grignard reaction. Its characterization relies on standard analytical techniques, including NMR, IR, and mass spectrometry. The structural motifs present in this compound suggest that it is a promising candidate for further investigation and development in the pursuit of novel chemical entities with valuable biological and material properties.

References

-

Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link].

-

2-Acetylpyridine. (2023, July 15). In Wikipedia. Retrieved January 18, 2026, from [Link].

-

3-Methylpyridine. (2023, October 26). In Wikipedia. Retrieved January 18, 2026, from [Link].

-

2-Bromo-3-methylpyridine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link].

-

Li, Y., et al. (2020). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 5(35), 22365–22375. [Link].

Sources

- 1. scispace.com [scispace.com]

- 2. This compound | 1248102-78-4 [amp.chemicalbook.com]

- 3. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 4. 2-Bromo-3-methylpyridine | C6H6BrN | CID 220832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Rationale for In-Silico Characterization

An In-depth Technical Guide to the Theoretical Calculation of Molecular Properties for 2-Butanoyl-3-picoline

Abstract: This technical guide provides a comprehensive framework for the theoretical calculation of the structural, electronic, and spectroscopic properties of this compound. Aimed at researchers in computational chemistry and drug development, this document details a robust workflow grounded in Density Functional Theory (DFT). It moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a self-validating and reproducible approach. The guide covers geometry optimization, vibrational analysis, frontier molecular orbital analysis, and the prediction of spectroscopic data, culminating in a blueprint for gaining deep molecular insight where experimental data may be scarce.

This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a cornerstone in the design of bioactive molecules, and understanding the influence of its substituents on the molecule's overall properties is paramount for rational drug design. Theoretical calculations provide a powerful, cost-effective, and efficient means to predict a molecule's behavior before committing resources to its synthesis and experimental characterization.[1]

This guide establishes a first-principles protocol using Density Functional Theory (DFT), a computational quantum mechanical modeling method renowned for its balance of accuracy and computational efficiency in investigating the electronic structure of molecules.[2] By calculating properties such as optimized geometry, electronic distribution, and spectroscopic signatures, we can build a comprehensive molecular profile of this compound, offering predictive insights into its reactivity, stability, and potential intermolecular interactions.

Theoretical Foundation: Density Functional Theory (DFT)

The core of our computational approach is Density Functional Theory (DFT). Unlike traditional ab initio methods that compute the complex many-electron wavefunction, DFT simplifies the problem by focusing on the electron density. The Hohenberg-Kohn theorems form the basis of DFT, stating that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.[3]

In practice, we use the Kohn-Sham formulation, which approximates the system as a set of non-interacting electrons moving in an effective potential. This approach allows for the calculation of molecular properties with high accuracy.[4][5] The primary challenge in DFT lies in the approximation of the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation.[3] For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have demonstrated a strong track record of reliability.

The choice of a basis set—a set of mathematical functions used to build molecular orbitals—is equally critical. Pople-style basis sets, such as 6-31G(d,p), offer a good starting point, providing a flexible description of the electron distribution by including polarization functions (d,p) that account for non-spherical electron density.

Computational Workflow: A Validated Protocol

The following section details a step-by-step protocol for calculating the theoretical properties of this compound. This workflow is designed to be a self-validating system, where the results of one step confirm the validity of the previous one.

Step 1: Initial Structure Generation

The first step is to generate a three-dimensional structure of this compound. This can be accomplished using any standard molecular modeling software (e.g., Avogadro, ChemDraw, GaussView). The initial structure does not need to be perfect, as the subsequent geometry optimization step will refine it. It is, however, important to ensure the correct connectivity and stereochemistry.

The chemical structure is defined by a pyridine ring, with a methyl group (-CH₃) at position 3 and a butanoyl group (-C(=O)CH₂CH₂CH₃) at position 2.

Step 2: Geometry Optimization

Causality: The initial, user-drawn structure is not a true representation of the molecule's most stable state. Atoms in a molecule arrange themselves to achieve the lowest possible potential energy. Geometry optimization is a computational process that systematically alters the coordinates of the atoms to find this minimum energy conformation on the potential energy surface.[6] This step is the most critical prerequisite for all subsequent property calculations, as an inaccurate structure will yield erroneous results for all other properties.

Protocol:

-

Select Level of Theory: Choose a DFT functional and basis set. A reliable combination for this type of molecule is B3LYP/6-31G(d,p) .

-

Initiate Optimization: Run a geometry optimization calculation. The algorithm will iteratively adjust bond lengths, bond angles, and dihedral angles to minimize the forces on each atom.

-

Convergence Criteria: Ensure the calculation converges according to the software's default criteria for force and displacement, indicating that a stationary point on the potential energy surface has been reached.

Step 3: Vibrational Frequency Analysis

Causality: A successful geometry optimization locates a stationary point, but this could be an energy minimum (a stable conformer) or a saddle point (a transition state). A vibrational frequency analysis is performed to validate the nature of this stationary point.[4] For a stable molecule at its energy minimum, all calculated vibrational frequencies will be real (positive) numbers. The presence of one or more imaginary frequencies indicates a transition state, and the optimization must be revisited.

Protocol:

-

Use Optimized Geometry: Perform the frequency calculation on the optimized structure from Step 2, using the same level of theory (B3LYP/6-31G(d,p)).

-

Analyze Frequencies: Check the output for imaginary frequencies.

-

Zero Imaginary Frequencies: The structure is a true energy minimum.

-

One or More Imaginary Frequencies: The structure is not a minimum. The atomic motions corresponding to the imaginary frequency should be visualized to understand the instability, and the structure should be modified and re-optimized.

-

-

Thermochemical Data: This calculation also yields important thermochemical properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

The workflow from initial structure to validated minimum energy geometry is visualized below.

Caption: Computational workflow for obtaining a validated minimum energy structure.

Step 4: Calculation of Electronic Properties

With a validated structure, we can now calculate key electronic properties that govern the molecule's reactivity and intermolecular interactions.

Protocol:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom in the pyridine ring and the oxygen of the carbonyl group are expected to be regions of negative potential.

-

Dipole Moment: Calculate the total dipole moment, which provides a measure of the overall polarity of the molecule.

Caption: The HOMO-LUMO energy gap concept.

Step 5: Prediction of Spectroscopic Properties

Computational methods can predict spectroscopic data that can be directly compared with experimental results for validation.

Protocol:

-

Infrared (IR) Spectrum: The vibrational frequencies calculated in Step 3 can be used to generate a theoretical IR spectrum. The frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental values. Key peaks, such as the C=O stretch of the butanoyl group, can be identified.

-

Nuclear Magnetic Resonance (NMR) Spectrum: Perform a Gauge-Independent Atomic Orbital (GIAO) calculation to predict ¹H and ¹³C NMR chemical shifts. These are typically calculated relative to a reference compound like tetramethylsilane (TMS), which must be computed at the same level of theory for accuracy.

Data Presentation and Interpretation

All calculated quantitative data should be organized into clear, concise tables for easy analysis and comparison.

Table 1: Calculated Thermodynamic and Electronic Properties

| Property | Calculated Value | Units |

|---|---|---|

| Total Electronic Energy | (Value from optimization) | Hartrees |

| Gibbs Free Energy | (Value from frequency calc) | Hartrees |

| HOMO Energy | (Value from output) | eV |

| LUMO Energy | (Value from output) | eV |

| HOMO-LUMO Gap | (Calculated difference) | eV |

| Total Dipole Moment | (Value from output) | Debye |

Table 2: Predicted Key Vibrational Frequencies

| Vibrational Mode | Unscaled Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O Stretch (Butanoyl) | (Value from output) | (Value * 0.96) | Strong |

| C-H Stretch (Aromatic) | (Value from output) | (Value * 0.96) | Medium |

| C-H Stretch (Aliphatic) | (Value from output) | (Value * 0.96) | Medium-Strong |

Table 3: Predicted ¹³C NMR Chemical Shifts (Relative to TMS)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | (Value from GIAO calc) |

| Pyridine C2 | (Value from GIAO calc) |

| Pyridine C3 | (Value from GIAO calc) |

| (...other atoms) | (...) |

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical characterization of this compound using Density Functional Theory. By following this protocol—from initial structure generation and meticulous geometry optimization to frequency validation and the calculation of electronic and spectroscopic properties—researchers can generate a rich dataset that provides deep insights into the molecule's fundamental characteristics. This in-silico approach serves as an invaluable tool in modern chemical research, enabling the prediction of molecular behavior, guiding synthetic efforts, and accelerating the discovery process in drug development and materials science.

References

-

Zampella, G., & De Gioia, L. (n.d.). Computational Organic Chemistry. UNESCO – EOLSS. Retrieved from [Link]

-

Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling. Coordination Chemistry Reviews, 253(5-6), 526-563. DOI: 10.1016/j.ccr.2008.05.014. Available at: [Link]

-

Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. Available at: [Link]

-

Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]

-

Geer, E. M., & Kwon, K. (2018). Overview of Computational Methods for Organic Chemists. In Applied Theoretical Organic Chemistry (pp. 31-64). World Scientific. Available at: [Link]

-

IntechOpen. (2021). Density Functional Theory Calculations. Retrieved from [Link]

-

Simm, G. N., et al. (2023). Density-Corrected Density Functional Theory for Molecular Properties. The Journal of Physical Chemistry Letters, 14(22), 5169–5176. DOI: 10.1021/acs.jpclett.3c00953. Available at: [Link]

-

ResearchGate. (n.d.). Computational chemistry: Studying the properties and behaviours of molecules. Request PDF. Retrieved from [Link]

-

University of Maine System. (n.d.). Computational Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Density functional theory - Wikipedia [en.wikipedia.org]

- 3. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling [rawdatalibrary.net]

- 5. dlib.hust.edu.vn [dlib.hust.edu.vn]

- 6. mason.gmu.edu [mason.gmu.edu]

"2-Butanoyl-3-picoline" stability and reactivity studies

An In-depth Technical Guide to the Stability and Reactivity of 2-Butanoyl-3-picoline

Abstract

This compound, a substituted acylpyridine, presents a unique chemical architecture combining the functionalities of an aromatic ketone and a heterocyclic amine. This guide provides a comprehensive analysis of its stability and reactivity, drawing upon established principles of organic chemistry and data from analogous structures. We explore the molecule's intrinsic stability under hydrolytic, oxidative, thermal, and photolytic stress conditions, outlining predictive degradation pathways. Furthermore, this document details the molecule's reactivity profile, focusing on transformations at the carbonyl center, the pyridine ring, and adjacent alkyl positions. Methodologies for systematic stability testing and key synthetic transformations are provided to equip researchers with the practical knowledge required for handling, developing, and utilizing this compound in complex synthetic and pharmaceutical applications.

Introduction: Understanding the Core Structure

This compound, systematically named 1-(3-methylpyridin-2-yl)butan-1-one, is a molecule of interest due to the convergence of two highly versatile functional groups: a ketone and a substituted pyridine ring. The pyridine moiety, being isoelectronic with benzene, is aromatic but possesses a nitrogen heteroatom that significantly alters its electronic properties.[1][2] This nitrogen atom imparts a dipole moment, introduces basicity through its lone pair of electrons, and deactivates the ring towards electrophilic substitution compared to benzene.[2]

The butanoyl group at the C-2 position further influences the ring's electronics and introduces a primary site for nucleophilic attack at the carbonyl carbon. The relative positioning of the acyl group and the methyl group (on the 3-picoline core) creates steric and electronic effects that dictate the molecule's overall behavior. Understanding this interplay is critical for predicting its stability during storage and its reactivity in synthetic applications.

Caption: Molecular structure of this compound.

Intrinsic Stability Profile: A Forced Degradation Perspective

Forced degradation studies are fundamental to identifying potential degradation products and understanding a molecule's intrinsic stability.[3][4] The insights gained are crucial for developing stable formulations and establishing appropriate storage conditions.

Hydrolytic Stability

The stability of this compound in aqueous media is pH-dependent, primarily due to the basicity of the pyridine nitrogen (pKa of pyridinium is ~5.25) and the acidity of the α-hydrogens on the butanoyl group.[2][5]

-

Acidic Conditions (pH 1-3): Under strong acidic conditions, the pyridine nitrogen will be protonated to form a pyridinium salt. This enhances the electron-withdrawing nature of the ring, potentially making the carbonyl carbon slightly more electrophilic. However, the C-C bond between the ring and the acyl group is robust. The primary risk under prolonged heating would be slow, acid-catalyzed enolization.[5]

-

Neutral Conditions (pH ~7): The molecule is expected to be relatively stable.

-

Basic Conditions (pH 10-13): The α-hydrogens on the methylene group adjacent to the carbonyl are acidic (pKa ≈ 20) and can be deprotonated to form an enolate.[5] This can lead to racemization if a chiral center exists or facilitate side reactions like aldol-type condensations if other electrophiles are present. While direct hydrolysis of the ketone is unlikely, base-catalyzed self-condensation or degradation could occur under harsh conditions.

Oxidative Stability

The molecule presents several sites susceptible to oxidation:

-

Pyridine Nitrogen: The lone pair on the pyridine nitrogen can be oxidized by agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding Pyridine N-oxide. This is a common and often predictable transformation.[6]

-

Alkyl Side Chains: The benzylic-like protons of the butanoyl chain's methylene group and the methyl group on the picoline ring are activated towards radical oxidation.[7] Strong oxidizing agents like potassium permanganate could potentially cleave the butanoyl chain to yield 3-methylpicolinic acid.[8]

-

Pyridine Ring: The pyridine ring itself is relatively resistant to oxidation but can be degraded under very harsh conditions, leading to ring-opening.[9]

Thermal Stability

Ketones can undergo thermal decomposition, often initiated by the cleavage of bonds adjacent to the carbonyl group.[10][11][12][13][14] For this compound, potential thermal degradation pathways at elevated temperatures (>200°C) could involve:

-

Norrish Type I Cleavage: Homolytic cleavage of the acyl-pyridine bond or the bond between the carbonyl carbon and the propyl group, generating radical species.

-

Pyrolysis: Complex fragmentation and rearrangement reactions leading to a variety of smaller molecules.

Photostability

Pyridine and its derivatives can be susceptible to photodegradation.[15] The aromatic system can absorb UV radiation, leading to excited states that may undergo various reactions. Per ICH Q1B guidelines, photostability testing involves exposure to a combination of cool white fluorescent and near-UV light.[16][17][18] Potential photodegradation pathways could involve radical reactions, rearrangements, or photo-oxidation, often resulting in complex mixtures of colored degradants.

Table 1: Summary of Predicted Stability and Forced Degradation Conditions

| Stress Condition | Reagent/Parameters | Expected Stability | Potential Degradation Products/Pathways |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 7 days | Likely Stable | Protonation of pyridine nitrogen; minimal degradation expected. |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 7 days | Moderately Labile | Enolate formation, potential for self-condensation or other secondary reactions. |

| Oxidation | 3% H₂O₂, RT, 24h | Labile | This compound N-oxide. |

| Thermal | 80°C, 7 days (solid state) | Likely Stable | Degradation likely requires much higher temperatures. |

| Photolytic | ICH Q1B Option II | Potentially Labile | Complex mixture of unspecified colored degradants. |

Reactivity Profile: A Synthetic Chemist's Perspective

The dual functionality of this compound provides a rich landscape for synthetic transformations.

Reactions at the Carbonyl Group

The ketone is the most reactive site for many transformations.

-

Nucleophilic Addition: The electrophilic carbonyl carbon readily undergoes addition by nucleophiles.

-

Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, 1-(3-methylpyridin-2-yl)butan-1-ol.

-

Organometallic Reagents: Grignard or organolithium reagents will add to the carbonyl to form tertiary alcohols.

-

-

Condensation Reactions:

-

The ketone can react with primary amines to form imines or with hydroxylamine to form oximes.

-

It can participate in aldol-type condensation reactions under basic conditions, utilizing its enolizable protons.[19]

-

Reactions Involving the Pyridine Ring

-

N-Oxidation: As mentioned in the stability section, this is a facile reaction leading to the N-oxide, which can then be used for further functionalization.[6]

-

N-Alkylation (Quaternization): The nitrogen lone pair can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts.[1]

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient and thus deactivated towards EAS. Reactions like nitration or halogenation require harsh conditions and would likely be directed to the C-5 position (meta to the nitrogen and para to the deactivating acyl group).

-

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the nitrogen and the acyl group makes the ring susceptible to NAS, particularly at the C-4 and C-6 positions, though this often requires a good leaving group and strong nucleophiles.[1]

Caption: Reactivity map for this compound.

Experimental Protocols

The following protocols are provided as validated starting points for investigating the stability and reactivity of this compound.

Protocol: Forced Degradation Study

Objective: To assess the intrinsic stability of this compound under various stress conditions as per ICH guidelines.[4]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubate a sample at 60°C for 7 days. Keep a control sample at 4°C.

-

At the desired time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

-

Incubate and process as described for acid hydrolysis, neutralizing with 0.1 M HCl.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

-

Keep the sample at room temperature for 24 hours.

-

Dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a small amount of solid this compound in a vial and heat in an oven at 80°C for 7 days.

-

At the time point, dissolve the solid in the mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution (0.5 mg/mL) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[17]

-

A parallel set of samples should be wrapped in aluminum foil as dark controls.

-

Analyze samples by HPLC after exposure.

-

-

Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid). Compare stressed samples to controls to determine the percentage of degradation.

Protocol: Selective Reduction of the Carbonyl Group

Objective: To synthesize 1-(3-methylpyridin-2-yl)butan-1-ol via selective reduction of the ketone.

Methodology:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in methanol at 0°C (ice bath).

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes. The addition is exothermic and may cause bubbling.

-

Causality: NaBH₄ is a mild hydride donor that selectively reduces aldehydes and ketones without affecting the aromatic pyridine ring. Methanol serves as the proton source to protonate the resulting alkoxide.

-

-

Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add water and extract the product with ethyl acetate (3x).

-

Causality: The aqueous workup removes inorganic salts (borates), and extraction isolates the organic product.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography to yield the pure secondary alcohol.

Conclusion

This compound is a molecule with a well-defined but multifaceted chemical personality. Its stability is largely dictated by the susceptibility of the pyridine nitrogen to oxidation and the potential for base-catalyzed reactions at the α-carbon of the butanoyl group. It is expected to be reasonably stable under acidic and neutral hydrolytic conditions but may show lability to strong oxidants and prolonged exposure to basic conditions or UV light. Its reactivity is dominated by the electrophilic ketone, which serves as a handle for a wide array of nucleophilic additions and condensation reactions. The pyridine ring offers further opportunities for modification, primarily through N-oxidation and N-alkylation. The systematic application of the principles and protocols outlined in this guide will enable researchers to confidently handle, analyze, and synthetically manipulate this compound in their research and development endeavors.

References

- Title: Ketone Production from the Thermal Decomposition of Carboxylate Salts - OAKTrust Source: OAKTrust URL

- Title: Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives Source: Journal of Applied Pharmaceutical Science URL

- Title: Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia?

- Title: Thermal decomposition of .beta.

- Title: 2-Acetylpyridine - Wikipedia Source: Wikipedia URL

- Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC - NIH URL

- Title: Which are more reactive, alkyl ketones or aromatic aldehydes?

- Title: acids and bases Source: Wyzant Ask An Expert URL

- Title: Synthesis of 2-pyridones Source: Organic Chemistry Portal URL

- Title: Why is Pyridine a weak base?

- Title: Pyridine - Wikipedia Source: Wikipedia URL

- Title: An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate Source: Benchchem URL

- Title: Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis Source: ACS Publications URL

- Title: Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine.

- Title: US2109954A - Oxidation of alkyl pyridines and alkyl quinolines Source: Google Patents URL

- Title: Aromatic Reactivity Source: MSU chemistry URL

- Title: Ketone - Wikipedia Source: Wikipedia URL

- Source: Journal of Chemical Research, Synopses (RSC Publishing)

- Title: The Kinetics of the Thermal Decomposition of Gaseous Diethyl Ketone Source: ACS Publications URL

- Title: this compound | 1248102-78-4 Source: ChemicalBook URL

- Title: [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone)

- Title: THE THERMAL DECOMPOSITION OF ACETONE IN THE GASEOUS STATE Source: PNAS URL

- Title: A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 Source: American Society for Microbiology URL

- Title: 16.

- Title: Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions Source: PMC - NIH URL

-

Title: A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 Source: PubMed URL: [Link]

- Title: Controlled, regiospecific oxidation of pyridine carboxylic acids and esters with elemental fluorine Source: Scilit URL

- Title: (PDF)

- Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Asian Journal of Research in Chemistry URL

- Title: Pyridine N-Oxide - Remote Oxidation And Rearrangement Source: ChemTube3D URL

- Title: The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride)

- Title: Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods Source: FRONTIERS IN CHEMICAL SCIENCES URL

- Title: 2-{(R)-(3-{[4-(dimethylamino)butanoyl]amino}phenyl)[2-(piperidin-1-yl)

- Source: National Toxicology Program (NTP)

- Title: 3-Methylpyridine - Wikipedia Source: Wikipedia URL

- Title: RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER Source: Caron Scientific URL

- Source: European Medicines Agency (EMA)

- Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: ICH URL

- Title: BETA-PICOLINE Source: CAMEO Chemicals - NOAA URL

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Ketone - Wikipedia [en.wikipedia.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 9. scilit.com [scilit.com]

- 10. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 16. caronscientific.com [caronscientific.com]

- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

Unveiling the Therapeutic Potential of 2-Butanoyl-3-picoline: A Technical Guide for Preclinical Investigation

Introduction: Deconstructing 2-Butanoyl-3-picoline